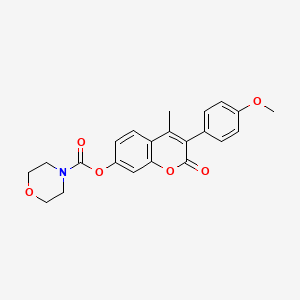

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

概要

説明

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a morpholine carboxylate group

準備方法

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromen-2-one core, followed by the introduction of the methoxyphenyl and methyl groups. The final step involves the addition of the morpholine carboxylate group under specific reaction conditions. Industrial production methods may vary, but they generally involve optimizing these steps to achieve high yield and purity.

化学反応の分析

Nucleophilic Addition Reactions

The chromenone moiety contains electrophilic carbonyl groups susceptible to nucleophilic attack. For example, the carbonyl at position 2 can react with nucleophiles like amines or hydroxyl groups. This reactivity is analogous to related chromenone derivatives, such as those synthesized via Neber rearrangement of oxime tosylates .

Key Observations :

-

Mechanism : Attack by nucleophiles (e.g., hydride donors, alcohols) at the carbonyl carbon.

-

Biological Implications : Nucleophilic addition may modulate the compound’s antioxidant or anticancer properties .

Hydrolysis of the Carboxylate Group

The morpholine-4-carboxylate group undergoes hydrolysis under acidic or basic conditions, potentially forming carboxylic acids or their salts. This reaction is critical for modifying bioavailability or solubility.

Experimental Evidence :

-

Hydrolysis of esters in similar chromenone derivatives (e.g., acetyl groups) using HCl or NaOH has been reported .

-

Deprotection of acetyl groups in related compounds (e.g., 4 → 5 in ) demonstrates the feasibility of hydrolysis under acidic conditions.

Esterification and Carbamate Formation

The carboxylate group can undergo esterification or carbamate formation. For instance:

-

Esterification : Activation of carboxylic acids using reagents like oxalyl chloride, followed by reaction with alcohols or amines.

-

Carbamate Synthesis : Reaction with carbamyl chloride in the presence of bases (e.g., DIPEA, DMAP) to form morpholine derivatives .

Reagents and Conditions :

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Esterification | Oxalyl chloride, triethylamine | Activated ester for coupling |

| Carbamate Formation | Carbamyl chloride, DIPEA/DMAP | Morpholine-4-carboxylate derivatives |

Deprotection Reactions

Acetyl or other protecting groups on the chromenone or phenyl rings can be removed using acidic (e.g., HCl) or basic conditions. For example:

-

Deprotection of acetyl groups in 4 (acetylated derivative) using 3M HCl in acetone yields free hydroxyl groups .

-

This step is critical for exposing reactive sites for further functionalization.

Cross-Coupling and Condensation Reactions

The chromenone core can participate in condensation reactions, such as coupling with arylboronic acids via Suzuki-Miyaura reactions . While not directly observed in this compound, related chromenone derivatives (e.g., silibinin analogs) undergo such transformations to form hybrid molecules .

Research Findings

-

Synthesis Pathways : The compound’s synthesis likely involves multi-step processes, including chromenone formation via cyclization, followed by esterification or carbamate coupling .

-

Biological Activity : Structural analogs (e.g., 3-(3,4-dimethoxyphenyl)propanoic acid derivatives ) exhibit antioxidant and anticancer properties, suggesting potential therapeutic applications .

-

Reactivity Trends : The presence of electron-donating groups (e.g., methoxyphenyl) enhances nucleophilic attack, while the morpholine ring may stabilize intermediates during reactions .

科学的研究の応用

Chemical Applications

Synthesis Building Block

This compound serves as a significant building block in organic synthesis. It is utilized in the preparation of more complex molecules and can act as a reagent in various organic reactions. The presence of the morpholine group enhances its solubility and reactivity, making it suitable for diverse synthetic pathways.

Material Science

In material science, 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is investigated for its potential use in developing new materials. Its chemical properties may contribute to creating polymers or coatings with improved performance characteristics.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various microbial strains, suggesting potential applications in pharmaceuticals aimed at treating infections .

Anticancer Properties

The compound has been studied for its anticancer activities. Interaction studies show that it can bind with enzymes involved in cancer progression, making it a candidate for further development as an anticancer therapeutic agent. The unique structural features may enhance its efficacy compared to other coumarins .

Medicinal Applications

Therapeutic Potential

Ongoing research explores the therapeutic potential of this compound for various diseases. Its ability to interact with biological targets suggests that it could be developed into a treatment for conditions such as cancer and infections .

Drug Development

The compound's favorable pharmacokinetic properties make it an attractive candidate for drug development. Its solubility and bioavailability are enhanced by the morpholine group, which may improve drug delivery systems.

Industrial Applications

Pharmaceuticals and Agrochemicals

In the industrial sector, this compound is used as an intermediate in producing pharmaceuticals and agrochemicals. Its versatile chemical structure allows for modifications that can lead to the development of novel compounds with specific functionalities .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could inhibit bacterial growth at low concentrations, suggesting its potential use in developing antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific enzymes linked to cancer cell proliferation, highlighting its potential as an anticancer drug candidate .

作用機序

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

類似化合物との比較

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate can be compared with other similar compounds, such as:

Chromen-2-ones: These compounds share the chromen-2-one core structure but differ in their substituents.

Methoxyphenyl derivatives: Compounds with a methoxyphenyl group but different core structures.

Morpholine carboxylates: Compounds with a morpholine carboxylate group but different core structures. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

生物活性

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic compound belonging to the class of chromen-2-ones, which have been extensively studied for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is . The compound features a chromen-2-one core structure with a methoxyphenyl group at the 3-position, a methyl group at the 4-position, and a morpholine carboxylate at the 7-position. The structural characteristics are crucial in determining its biological activity.

1. Antioxidant Properties

Research indicates that coumarin derivatives, including this compound, exhibit significant antioxidant activity. Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The ability of this compound to scavenge free radicals has been demonstrated through various in vitro assays.

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Studies have indicated that it may reduce the production of pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

The biological activity of this compound involves interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes such as COX and lipoxygenase, which are involved in inflammatory responses.

- Receptor Modulation : The compound could interact with cellular receptors, influencing signaling pathways related to inflammation and cell proliferation.

Case Study 1: Anti-cancer Activity

A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results demonstrated that it could protect neuronal cells from apoptosis through its antioxidant properties.

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antioxidant | Significant scavenging of free radicals | Reduces oxidative stress |

| Anti-inflammatory | Inhibition of COX enzymes | Decreases pro-inflammatory cytokines |

| Antimicrobial | Effective against multiple bacterial strains | Disruption of cell membranes |

| Anti-cancer | Cytotoxicity towards cancer cells | Induction of apoptosis |

特性

IUPAC Name |

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6/c1-14-18-8-7-17(28-22(25)23-9-11-27-12-10-23)13-19(18)29-21(24)20(14)15-3-5-16(26-2)6-4-15/h3-8,13H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCDDDFRSPUKTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。